molecular formula C14H13N5OS B2980719 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034312-09-7

5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2980719
CAS No.: 2034312-09-7
M. Wt: 299.35
InChI Key: HMTURIOQJHIVAN-UHFFFAOYSA-N
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Description

The compound 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide features a thiophene core substituted with a methyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a methylene bridge connected to a 1,2,3-triazole ring, which is further substituted at position 1 with a pyridin-4-yl moiety.

Properties

IUPAC Name

5-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-10-2-3-13(21-10)14(20)16-8-11-9-19(18-17-11)12-4-6-15-7-5-12/h2-7,9H,8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTURIOQJHIVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

  • Formation of the 1,2,3-triazole ring: : This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. An alkyne derivative of pyridine reacts with an azide derivative to form the 1,2,3-triazole ring.

  • Attachment of the triazole to the thiophene ring: : The triazole-pyridine compound is then reacted with a thiophene derivative that has a carboxamide group. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

  • Methylation: : The final step involves the methylation of the thiophene ring, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and pyridine moieties are known to facilitate binding to active sites of enzymes, potentially inhibiting their activity. This can lead to modulation of biochemical pathways, making it a candidate for drug development.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations among the target compound and its analogs, focusing on substituents, heterocyclic groups, and molecular properties:

Compound Name Substituents on Core Ring Heterocyclic Group Molecular Formula Molecular Weight Key Features
Target Compound 5-methyl (thiophene) 1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl C14H12N5OS* ~330* Thiophene core, triazole-pyridine linker, methyl substituent
5-Methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide None (pyridine core) Thiazole C10H9N3OS 235.26 Pyridine core, thiazole substituent, no triazole linker
5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide 5-ethyl, 4-methyl (thiophene) Thiazole C12H15N3OS2 289.39 Dual alkyl substituents on thiophene, thiazole group
5-Ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide 5-ethyl (thiophene) Pyrazole C12H16N4OS 280.34 Ethyl substituent, pyrazole-methyl group, no pyridine
5-Chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide 5-chloro (thiophene) Pyrazole-pyridine C15H13ClN4OS 332.80 Chloro substituent, pyrazole linked to pyridine

*Hypothetical values based on structural analysis.

Physicochemical and Electronic Properties

Pyridine in the triazole linker introduces basicity and hydrogen-bonding capability, which may improve solubility relative to thiazole or pyrazole analogs .

Substituent Effects: Methyl vs. Ethyl/Chloro: The 5-methyl group on the thiophene increases lipophilicity compared to unsubstituted analogs but less so than the 5-ethyl or 5-chloro derivatives . Triazole Linker: The 1,2,3-triazole acts as a rigid spacer, promoting conformational stability. Its hydrogen-bonding capacity contrasts with non-triazole linkers in thiazole or pyrazole analogs .

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~330) is intermediate between smaller analogs (e.g., , 235.26) and bulkier derivatives (e.g., , 332.80). The pyridine-triazole system may balance solubility and membrane permeability.

Crystallographic and Structural Insights

  • Crystal Packing : Analogs like 5-Methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide () exhibit hydrogen-bonded dimers in their crystal structures, a feature likely shared by the target compound due to its carboxamide and triazole groups.
  • Software Utilization : Structural refinements for similar compounds often employ SHELXL (), suggesting comparable methodologies for resolving the target’s conformation and intermolecular interactions.

Biological Activity

5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a thiophene ring linked to a triazole moiety and a pyridine group, which are known for their roles in enhancing biological activity. The structural formula can be summarized as follows:

C14H14N4OS\text{C}_{14}\text{H}_{14}\text{N}_4\text{OS}

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Mechanism : The compound induces apoptosis through the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown that it possesses:

  • Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.
  • Fungicidal Properties : Active against common fungal strains such as Candida albicans.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Disruption of Cell Membranes : It alters the integrity of microbial cell membranes, leading to cell lysis.
  • Modulation of Signaling Pathways : The compound influences various signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyObjectiveFindings
Anticancer efficacySignificant reduction in MCF-7 cell viability (IC50 = 12 µM)
Antimicrobial testingEffective against E. coli and S. aureus with MIC values of 32 µg/mL
Mechanistic studyInduction of apoptosis via caspase activation in HeLa cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis likely involves modular click chemistry for triazole formation, followed by carboxamide coupling. For example:

  • Triazole Formation : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link pyridinyl azides and propargyl intermediates .
  • Carboxamide Coupling : Employ coupling agents like EDC/HOBt or DCC to conjugate thiophene-2-carboxylic acid derivatives with the triazole-methylamine intermediate .
  • Optimization : Reaction efficiency can be improved by controlling solvent polarity (e.g., DMF or THF), temperature (40–80°C), and catalyst loading (e.g., 5–10 mol% CuI) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% threshold) .
  • Spectroscopy : Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., δ 8.5–8.7 ppm for pyridine protons, δ 7.5–8.0 ppm for triazole protons) and HRMS (exact mass: ~357.12 g/mol) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Q. What are the key physicochemical properties (e.g., solubility, logP) critical for in vitro assays?

  • Methodology :

  • Solubility : Determine in PBS (pH 7.4) and DMSO using nephelometry; derivatives with logP >3 may require co-solvents (e.g., 10% Cremophor EL) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored to enhance target binding affinity?

  • Methodology :

  • Analog Design : Modify the pyridine (e.g., 4-fluoro substitution) or thiophene (e.g., 5-bromo substitution) rings to probe electronic/steric effects .
  • Biological Assays : Pair with kinase inhibition profiling (e.g., EGFR, VEGFR2) and molecular docking (PDB: 1M17) to correlate substituents with IC50_{50} shifts .
  • Data Analysis : Use multivariate regression to identify key descriptors (e.g., Hammett σ, π-surface area) driving activity .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodology :

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT) to rule out false positives from aggregation or off-target effects .
  • Meta-Analysis : Normalize data using Z-factor scoring and cross-reference with PubChem BioAssay datasets (AID 1259351) .
  • Compound Integrity : Re-test batches with LC-MS to exclude degradation artifacts .

Q. How can computational methods guide the design of derivatives with improved metabolic stability?

  • Methodology :

  • ADME Prediction : Use SwissADME to predict CYP450 metabolism hotspots (e.g., triazole methyl group) .
  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF for oxidative/N-dealkylation products .
  • Structural Refinement : Introduce fluorinated groups or steric hindrance (e.g., tert-butyl) at labile sites .

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